

Vetrabutine hydrochloride chemical and physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Vetrabutine hydrochloride**

Cat. No.: **B6595929**

[Get Quote](#)

An In-depth Technical Guide to the Chemical and Physical Properties of **Vetrabutine Hydrochloride**

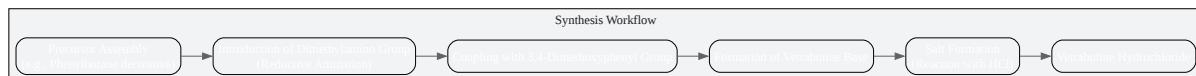
Introduction

Vetrabutine hydrochloride is a synthetic compound primarily utilized in veterinary medicine as a uterotonic and muscle-tropic drug.^[1] It is particularly noted for its application in swine reproduction to facilitate labor by stimulating uterine contractions and for its vasodilatory properties, which improve blood flow during parturition.^[2] This guide provides a comprehensive overview of the core chemical and physical properties of **Vetrabutine hydrochloride**, offering valuable insights for researchers, scientists, and professionals in drug development. The following sections detail its chemical identity, physicochemical characteristics, a general synthesis pathway, and analytical methodologies for its characterization.

Chemical Identity

The fundamental identity of **Vetrabutine hydrochloride** is established by its chemical structure and nomenclature.

IUPAC Name: 1-(3,4-dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine;hydrochloride^[2]
^[3]^[4]


CAS Number: 5974-09-4^[1]^[2]^[3]^[4]^[5]^[6]

Molecular Formula: $C_{20}H_{28}ClNO_2$ [1][2][3]

Molecular Weight: 349.9 g/mol [1][2][3]

Chemical Structure

The molecular structure of **Vetebutine hydrochloride** consists of a central butanamine chain with phenyl and dimethoxyphenyl substituents. The hydrochloride salt form enhances its stability and solubility.[7]

[Click to download full resolution via product page](#)

Caption: Generalized Synthesis Workflow for **Vetebutine Hydrochloride**.

Analytical Methodologies

The characterization and quality control of **Vetebutine hydrochloride** rely on various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a principal method for assessing purity and quantifying the active pharmaceutical ingredient.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the quality control of **Vetebutine hydrochloride** in bulk and formulated products. Below is a representative protocol based on common practices for similar small molecules. [8][9][10] Objective: To determine the purity of **Vetebutine hydrochloride** and to quantify it in the presence of potential impurities or degradation products.

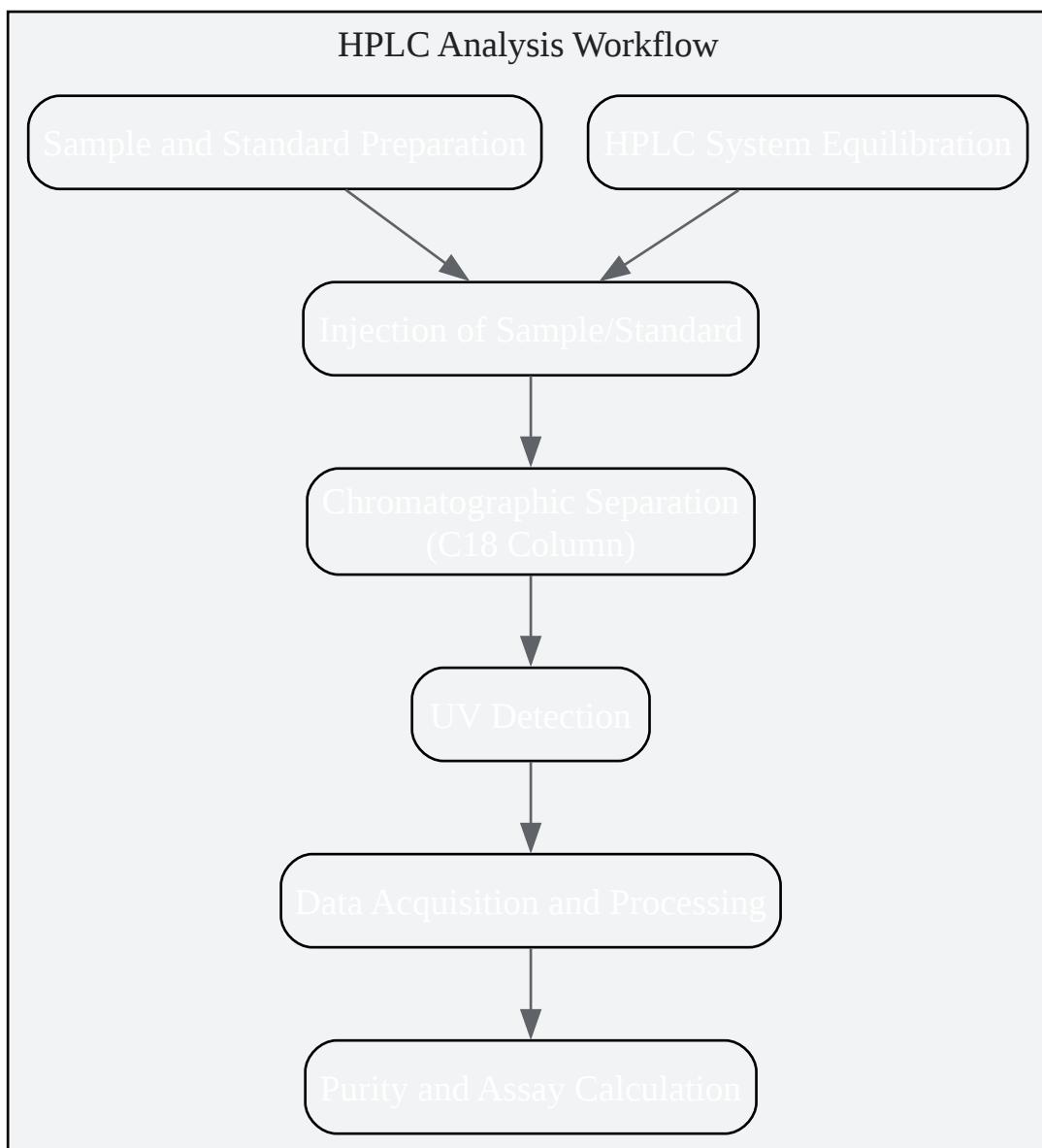
Instrumentation:

- HPLC system with a UV detector

- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Data acquisition and processing software

Reagents and Materials:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Purified water (e.g., Milli-Q)
- Phosphoric acid or a suitable buffer salt (e.g., potassium dihydrogen phosphate)
- **Vetrabutine hydrochloride** reference standard


Chromatographic Conditions (Example):

- Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent like acetonitrile or methanol. The ratio would be optimized, for instance, 70:30 (v/v) buffer to acetonitrile. [\[8\]*](#) Flow Rate: 1.0 mL/min
- Column Temperature: Ambient or controlled (e.g., 25 °C)
- Detection Wavelength: To be determined by UV-Vis spectral scan of **Vetrabutine hydrochloride** (a common starting point for aromatic compounds is around 220-280 nm). [\[10\]*](#) Injection Volume: 20 µL
- Run Time: Sufficient to allow for the elution of the main peak and any potential impurities (e.g., 10-20 minutes).

Protocol:

- Mobile Phase Preparation: Prepare the aqueous buffer and filter it through a 0.45 µm membrane filter. Mix the buffer and organic solvent in the desired ratio and degas the mixture.

- Standard Solution Preparation: Accurately weigh a known amount of **Vetrabutine hydrochloride** reference standard and dissolve it in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent) to obtain a stock solution of known concentration. Prepare working standard solutions by further dilution.
- Sample Solution Preparation: Accurately weigh the sample containing **Vetrabutine hydrochloride** and prepare a solution in the same manner as the standard solution.
- Chromatographic Analysis:
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 - Inject a blank (diluent) to ensure no interference.
 - Inject the standard solutions to establish system suitability (e.g., retention time, peak area reproducibility, tailing factor).
 - Inject the sample solutions.
- Data Analysis:
 - Identify the **Vetrabutine hydrochloride** peak in the sample chromatogram by comparing the retention time with that of the standard.
 - Calculate the purity of the sample by determining the percentage of the main peak area relative to the total peak area.
 - Quantify the amount of **Vetrabutine hydrochloride** in the sample by comparing its peak area to that of the standard of known concentration.

[Click to download full resolution via product page](#)

Caption: General Workflow for HPLC Analysis.

Spectroscopic Analysis

Spectroscopic techniques are vital for the structural elucidation and confirmation of **Vetرابutine hydrochloride**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy ($^1\text{H-NMR}$ and $^{13}\text{C-NMR}$): Provides detailed information about the molecular structure, including the connectivity of atoms and

the chemical environment of protons and carbons.

- Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.
- Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula through exact mass measurements. [5]

Chemical Stability and Reactivity

Understanding the stability of **Vetraputine hydrochloride** is crucial for its storage and formulation.

- Oxidation: As with many organic molecules, **Vetraputine hydrochloride** can be susceptible to oxidation under certain conditions, potentially leading to the formation of various metabolites. [2]*
- Hydrolysis: The presence of ether linkages suggests a potential for hydrolysis, particularly in aqueous solutions at non-neutral pH, which could impact its stability and efficacy. [2]*
- Storage: It is recommended to store **Vetraputine hydrochloride** in a dry, dark place at 0 - 4 °C for short-term storage (days to weeks) or at -20 °C for long-term storage (months to years). [1]

Conclusion

Vetraputine hydrochloride is a well-defined chemical entity with established physical and chemical properties that are critical to its function as a veterinary pharmaceutical. Its identity is confirmed through various analytical techniques, with HPLC being a cornerstone for quality control. A thorough understanding of its properties, including solubility, melting point, and stability, is essential for its effective formulation, storage, and application in research and clinical settings.

References

- National Center for Biotechnology Information. (n.d.). **Vetraputine hydrochloride**. PubChem.
- AERU, University of Hertfordshire. (n.d.). Vetraputine.
- DrugFuture. (n.d.). Vetraputine.
- precisionFDA. (n.d.). **VETRABUTINE HYDROCHLORIDE**.
- gsrs. (n.d.). **VETRABUTINE**.

- S. S. Sonawane, A. A. Shirkhedkar, R. A. Fursule, & S. J. Surana. (2010). A validated high performance liquid chromatographic method for estimation of bromhexine and terbutaline in bulk and tablet dosage forms. *Journal of Young Pharmacists*, 2(4), 415-419.
- ResearchGate. (n.d.). SCHEME 1 Synthesis route of R-terbutaline hydrochloride (6). Reagents....
- L. D. S. de Oliveira, A. P. L. de Oliveira, & J. C. P. de Mello. (2019). Development and validation of analytical methods by HPLC for quality control of avermectins and milbemycins in bulk samples. *Brazilian Journal of Pharmaceutical Sciences*, 55.
- H. H. Abd El-Baset, M. M. El-Enany, & F. A. El-Ghaffar. (2009). High performance liquid chromatographic determination of oxeladin citrate and oxybutynin hydrochloride and their degradation products. *Talanta*, 78(3), 1157-1165.
- M. González-Lozano, et al. (2012). Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets. *Theriogenology*, 78(2), 455-461.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. medkoo.com [medkoo.com]
- 2. Buy Vetrabutine hydrochloride | 5974-09-4 [smolecule.com]
- 3. Vetrabutine hydrochloride | C20H28ClNO2 | CID 111121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vetrabutine Hydrochloride | CymitQuimica [cymitquimica.com]
- 5. klivon.com [klivon.com]
- 6. Vetrabutine [drugfuture.com]
- 7. Vetrabutine [sitem.herts.ac.uk]
- 8. A validated high performance liquid chromatographic method for estimation of bromhexine and terbutaline in bulk and tablet dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. High performance liquid chromatographic determination of oxeladin citrate and oxybutynin hydrochloride and their degradation products - PubMed

[pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Vetrabutine hydrochloride chemical and physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b6595929#vetrabutine-hydrochloride-chemical-and-physical-properties\]](https://www.benchchem.com/product/b6595929#vetrabutine-hydrochloride-chemical-and-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com